molecular formula C18H18N2O4 B2498547 Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 321686-49-1

Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2498547
CAS RN: 321686-49-1
M. Wt: 326.352
InChI Key: CWGSCFDKBBQUHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and related derivatives often involves multicomponent reactions, such as the Biginelli reaction, which is a one-pot synthesis combining aldehydes, beta-keto esters, and urea or thiourea. This method is efficient for producing a variety of pyrimidine derivatives, including ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, under controlled conditions (Sarkate et al., 2020).

Molecular Structure Analysis

The molecular structure of ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been elucidated using X-ray crystallography, revealing a complex arrangement of rings and functional groups that contribute to its chemical behavior (Kurbanova et al., 2009).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitutions and ring expansions, which are significantly influenced by the reaction conditions and the nature of the reactants (Fesenko et al., 2010). These reactions are crucial for modifying the compound to enhance its properties or for synthesizing related derivatives.

Physical Properties Analysis

The physical properties, including melting points, solubility in different solvents, and crystalline structure, have been thoroughly investigated to understand better the compound's behavior in various environments. These studies provide insights into its stability and reactivity (Klachko et al., 2020).

Chemical Properties Analysis

The chemical properties of ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, including its reactivity towards different chemical reagents, acidity/basicity, and its behavior under various chemical conditions, have been explored to leverage its potential in synthetic chemistry and materials science. Its interactions with nucleophiles, electrophiles, and its potential for undergoing various organic reactions highlight its versatility (Fesenko et al., 2010).

Scientific Research Applications

Chemical Reactions and Pathways


Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is involved in complex chemical reactions. It reacts with PhSNa or PhSK to yield products like ethyl 4-methyl-2-oxo-7-phenylthio-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylate due to ring expansion and nucleophilic substitution. The pathway of these reactions is greatly influenced by the basicity and nucleophilicity of the reaction media (Fesenko et al., 2010).

Thermodynamic Properties


The compound's derivatives, like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit significant thermodynamic properties. Their combustion energies were determined experimentally, and parameters such as enthalpies of fusion, vaporization, and sublimation were calculated. These findings are crucial for understanding the compound's stability and behavior under various conditions (Klachko et al., 2020).

Molecular Interactions and Properties

Binding Analysis and Interaction Studies


A comparative binding analysis of derivatives like ethyl-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with bovine serum albumin (BSA) reveals intricate molecular interactions. The study provided insights into the spontaneous and endothermic nature of these interactions, contributing to our understanding of the compound's biochemical behavior (Pisudde et al., 2018).

Synthesis and Application in Drug Design

Synthetic Pathways and Drug Precursor Applications


The compound and its derivatives are key in synthesizing a variety of pharmacologically active molecules. Their role in forming complex structures, coupled with antimicrobial and antifungal properties, underscores their significance in medicinal chemistry and drug development (Sarvaiya et al., 2019).

Acoustic and Ultrasonic Properties

Acoustic Parameters and Molecular Interactions


Studies on the compound's derivatives reveal detailed acoustic properties, providing insights into molecular interactions in solutions. These findings are crucial for applications where the physical properties of substances in various solvents are of importance (Bajaj & Tekade, 2014).

Spectroscopic Studies and Structural Analysis

Molecular Structure Analysis


Spectroscopic studies, including FTIR, HRESI-MS, and NMR, have been utilized to confirm the chemical structure of synthesized compounds like ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. These analyses are fundamental in verifying the molecular framework and ensuring the integrity of the synthesized compounds (Suwito et al., 2017).

Safety and Hazards

The safety and hazards of this compound are not clearly mentioned in the available resources .

properties

IUPAC Name

ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-24-17(22)14-10(2)19-18(23)20-16(14)15-12-7-5-4-6-11(12)8-9-13(15)21/h4-9,16,21H,3H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGSCFDKBBQUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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